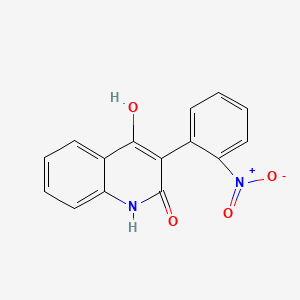
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1H-quinolin-3-il)-2-nitrobenceno es un compuesto orgánico complejo que pertenece a la familia de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina sustituido con un grupo hidroxilo en la posición 2 y un grupo nitrofenilo en la posición 3. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintas al compuesto, lo que lo convierte en de gran interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-1H-quinolin-3-il)-2-nitrobenceno generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 2-nitrobenzaldehído con un derivado de anilina apropiado, seguido de pasos de ciclización y oxidación. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del anillo de quinolina.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables como la síntesis asistida por microondas o los reactores de flujo continuo. Estos métodos pueden mejorar las tasas de reacción y los rendimientos mientras minimizan el uso de reactivos y solventes peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-1H-quinolin-3-il)-2-nitrobenceno sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.
Reducción: El grupo nitro se puede reducir a un grupo amino, lo que lleva a diferentes patrones de sustitución.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos entornos ácidos o básicos.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir derivados de quinona, mientras que la reducción del grupo nitro puede producir quinolinas sustituidas con amino.
Aplicaciones Científicas De Investigación
4-oxo-1H-quinolin-3-il)-2-nitrobenceno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Los derivados del compuesto han mostrado potencial como inhibidores enzimáticos y sondas fluorescentes para la obtención de imágenes biológicas.
Medicina: La investigación ha explorado su potencial como agente anticancerígeno, agente antimicrobiano y en el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros materiales con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-1H-quinolin-3-il)-2-nitrobenceno varía según su aplicación. En los sistemas biológicos, puede interactuar con enzimas o receptores específicos, inhibiendo su actividad o alterando su función. Los objetivos moleculares y las vías implicadas pueden incluir intercalación de ADN, inhibición enzimática y alteración de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-hidroxiquinolina: Carece del grupo nitrofenilo, lo que da como resultado diferentes propiedades químicas y reactividad.
3-nitroquinolina: Carece del grupo hidroxilo, lo que afecta su solubilidad e interacción con los objetivos biológicos.
4-hidroxiquinolina: Sustitución en una posición diferente en el anillo de quinolina, lo que lleva a un comportamiento químico distinto.
Singularidad
4-oxo-1H-quinolin-3-il)-2-nitrobenceno es único debido a la combinación de los grupos hidroxilo y nitrofenilo en el núcleo de quinolina. Esta estructura única confiere reactividad química específica y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H10N2O4 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |
Clave InChI |
VBCHUGNMPRAFCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


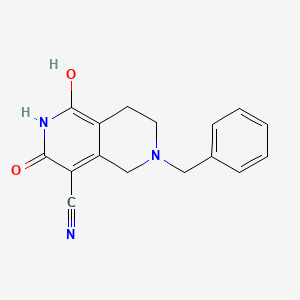

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

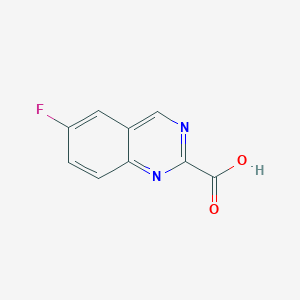
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
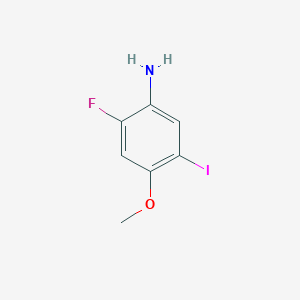
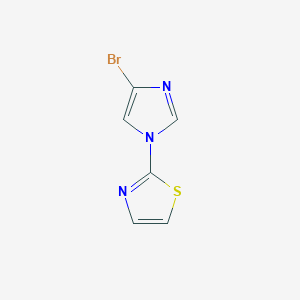
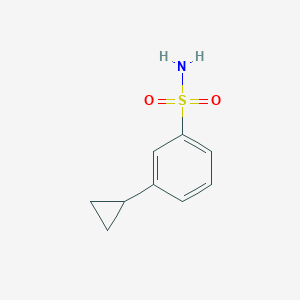
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
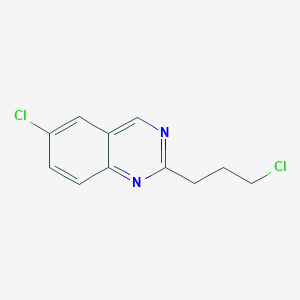
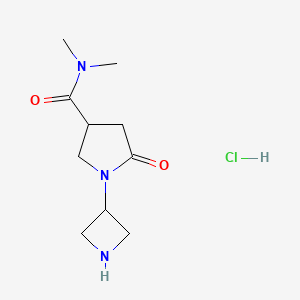
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
